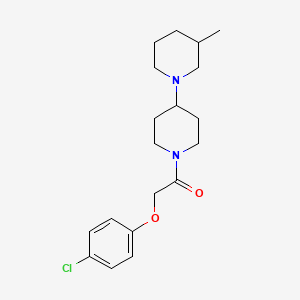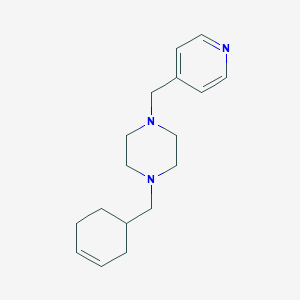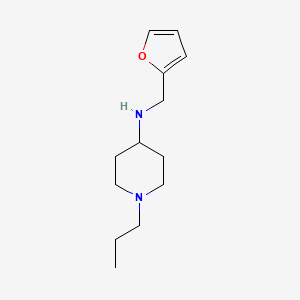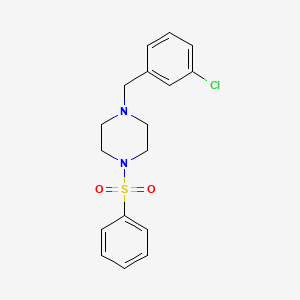
1-(Benzylsulfonyl)-4-(2,5-dimethoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzylsulfonyl)-4-(2,5-dimethoxybenzyl)piperazine is a synthetic organic compound that belongs to the piperazine class of chemicals This compound is characterized by the presence of a benzylsulfonyl group and a 2,5-dimethoxybenzyl group attached to a piperazine ring
Preparation Methods
The synthesis of 1-(Benzylsulfonyl)-4-(2,5-dimethoxybenzyl)piperazine involves multiple steps, typically starting with the preparation of the piperazine ring followed by the introduction of the benzylsulfonyl and 2,5-dimethoxybenzyl groups. One common synthetic route involves the reaction of piperazine with benzylsulfonyl chloride under basic conditions to form the benzylsulfonyl-piperazine intermediate. This intermediate is then reacted with 2,5-dimethoxybenzyl chloride in the presence of a base to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-(Benzylsulfonyl)-4-(2,5-dimethoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylsulfonyl or 2,5-dimethoxybenzyl groups can be replaced by other functional groups using appropriate reagents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and piperazine derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and solvents such as dichloromethane, ethanol, and water. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Benzylsulfonyl)-4-(2,5-dimethoxybenzyl)piperazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological processes and as a tool to investigate the function of specific proteins and enzymes.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Benzylsulfonyl)-4-(2,5-dimethoxybenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator of these targets, depending on its chemical structure and the nature of the interaction. The molecular pathways involved in its action can vary, but they often include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
1-(Benzylsulfonyl)-4-(2,5-dimethoxybenzyl)piperazine can be compared with other similar compounds, such as:
1-(Benzylsulfonyl)piperazine: Lacks the 2,5-dimethoxybenzyl group, which may result in different chemical and biological properties.
4-(2,5-Dimethoxybenzyl)piperazine: Lacks the benzylsulfonyl group, which may affect its reactivity and interaction with molecular targets.
1-(Benzylsulfonyl)-4-benzylpiperazine: Contains a benzyl group instead of the 2,5-dimethoxybenzyl group, leading to differences in its chemical behavior and biological activity.
The uniqueness of this compound lies in the presence of both the benzylsulfonyl and 2,5-dimethoxybenzyl groups, which confer specific chemical and biological properties that distinguish it from other related compounds.
Properties
Molecular Formula |
C20H26N2O4S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-benzylsulfonyl-4-[(2,5-dimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C20H26N2O4S/c1-25-19-8-9-20(26-2)18(14-19)15-21-10-12-22(13-11-21)27(23,24)16-17-6-4-3-5-7-17/h3-9,14H,10-13,15-16H2,1-2H3 |
InChI Key |
KLWJLOOLQILADP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-N-methyl-1-[(4-methylphenyl)methyl]piperidin-4-amine](/img/structure/B10884687.png)
![N-(4-{[4-(2-chlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10884696.png)
![(3-Methoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10884704.png)
![3,4-dihydroisoquinolin-2(1H)-yl[1-(naphthalen-1-ylmethyl)piperidin-3-yl]methanone](/img/structure/B10884709.png)
![N-benzyl-1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N-(2-phenylethyl)piperidin-4-amine](/img/structure/B10884712.png)

![1-(Bicyclo[2.2.1]hept-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine](/img/structure/B10884723.png)



![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B10884756.png)
![1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-2-ylmethyl)piperazine](/img/structure/B10884764.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10884768.png)

